2,5-bis(diphenylmethyl)-1,3,4-oxadiazole
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Overview
Description
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole: is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of diphenylmethyl hydrazine with oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Reaction Conditions:
Temperature: Typically, the reaction is carried out at elevated temperatures ranging from 80°C to 120°C.
Solvent: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Dehydrating agents like POCl₃ or PPA are used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole: has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its fluorescence properties.
Mechanism of Action
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole: can be compared with other oxadiazole derivatives such as:
2,5-diphenyl-1,3,4-oxadiazole: Lacks the diphenylmethyl groups, resulting in different electronic and steric properties.
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole: Contains methoxy groups, which can influence its reactivity and applications in different ways.
Uniqueness:
- The presence of diphenylmethyl groups in This compound enhances its lipophilicity and ability to interact with hydrophobic environments, making it particularly useful in medicinal chemistry and materials science.
Comparison with Similar Compounds
- 2,5-diphenyl-1,3,4-oxadiazole
- 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Properties
IUPAC Name |
2,5-dibenzhydryl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-30-28(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUISFCEJYSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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